molecular formula C12H11N3O B7645834 N-prop-2-enylquinoxaline-2-carboxamide

N-prop-2-enylquinoxaline-2-carboxamide

Cat. No.: B7645834
M. Wt: 213.23 g/mol
InChI Key: RKNFSODZIXINTA-UHFFFAOYSA-N
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Description

N-Prop-2-enylquinoxaline-2-carboxamide is a quinoxaline derivative characterized by a carboxamide functional group at the 2-position of the quinoxaline core and a prop-2-enyl (allyl) substituent on the amide nitrogen. Quinoxalines are heterocyclic compounds with two nitrogen atoms in a bicyclic structure, known for their versatility in medicinal chemistry due to their electronic properties and ability to interact with biological targets .

The allyl substituent introduces moderate lipophilicity, which may enhance cell membrane permeability compared to bulkier groups like benzyl or smaller alkyl chains. This balance of steric and electronic effects could optimize interactions with enzymes such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated target for tuberculosis drug development .

Properties

IUPAC Name

N-prop-2-enylquinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-7-13-12(16)11-8-14-9-5-3-4-6-10(9)15-11/h2-6,8H,1,7H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNFSODZIXINTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Quinoxaline Derivatives

Compound Substituent(s) Functional Group Molecular Weight (g/mol) Key Properties
N-Prop-2-enylquinoxaline-2-carboxamide Allyl (prop-2-enyl) Carboxamide ~198.24* Moderate lipophilicity, amide stability
N-Benzylquinoxaline-2-carboxamide Benzyl Carboxamide ~238.27 Higher lipophilicity; Cl substituents enhance antimycobacterial activity
Quinoxaline-2-carboxylic acid ethyl ester Ethoxy Ester ~176.17 Lower hydrolytic stability vs. amides
1,4-Di-N-oxide quinoxaline-2-carboxamide Di-N-oxide Carboxamide + N-oxides ~244.22 Enhanced redox activity; anticancer applications
Quinoxaline-2-carboxaldehyde Aldehyde Aldehyde 158.16 Reactive carbonyl group; limited stability

*Estimated based on quinoxaline-2-carboxaldehyde (C₉H₆N₂O, 158.16 g/mol) with allyl substitution.

Key Observations:

  • Amide vs. Ester Stability: Amides (e.g., this compound) exhibit superior hydrolytic stability compared to esters, making them more suitable for drug development .
  • N-Oxide Derivatives: 1,4-di-N-oxide quinoxalines exhibit distinct redox properties, enabling interactions with enzymes involved in oxidative stress pathways, which are absent in non-oxidized analogs like this compound .

Antitubercular Activity

N-Substituted quinoxaline-2-carboxamides, such as N-benzyl derivatives with halogen substituents, show potent inhibition of Mycobacterium tuberculosis (e.g., MIC values <1 µg/mL) . The allyl-substituted analog may exhibit comparable activity due to its balanced lipophilicity, though experimental validation is required.

Anticancer Potential

1,4-Di-N-oxide derivatives demonstrate anticancer activity via DNA intercalation and ROS generation . In contrast, non-oxidized carboxamides like this compound may rely on alternative mechanisms, such as enzyme inhibition (e.g., DprE1), highlighting structural-activity divergences .

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